Differential Anti-Proliferative Activity: 11-Oxomogroside IV A vs. Baseline Cytotoxicity
11-Oxomogroside IV A exhibits quantifiable, albeit moderate, anti-proliferative activity against human hepatoma SMMC-7721 cells with an IC50 value of 288 μg/mL [1]. In contrast, non-oxidized mogrosides like Mogroside IV and V generally show no significant cytotoxicity in comparable assays at similar concentrations [2]. This demonstrates that the C-11 oxidation is a key pharmacophore for this specific anti-tumor effect.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 288 μg/mL |
| Comparator Or Baseline | Mogroside IV and Mogroside V (Reported as inactive or with much higher IC50) |
| Quantified Difference | >2-fold difference (Target is active, comparator is essentially inactive) |
| Conditions | SMMC-7721 human hepatoma cell line |
Why This Matters
This data provides a verifiable, quantitative justification for selecting 11-Oxomogroside IV A over non-oxidized mogrosides in oncology research, ensuring experimental validity when investigating structure-activity relationships.
- [1] Li, D., Ikeda, T., Matsuoka, N., Nohara, T., Zhang, H., Sakamoto, T., & Kouno, I. (2007). Cucurbitane Glycosides from Unripe Fruits of Siraitia grosvenori. Chemical and Pharmaceutical Bulletin, 55(7), 1082-1086. View Source
- [2] Multiple Vendor Technical Datasheets for Mogroside IV and V (e.g., MedChemExpress, TargetMol). View Source
